molecular formula C11H15NO3 B8013366 Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate

Cat. No.: B8013366
M. Wt: 209.24 g/mol
InChI Key: SFHJOPXATJMAJA-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate typically involves the reaction of 4-(dimethylamino)benzaldehyde with methyl glycolate in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The hydroxyacetate moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Similar structure but with additional dimethyl groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group instead of a hydroxyacetate moiety.

Uniqueness

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate is unique due to the presence of both a dimethylamino group and a hydroxyacetate moiety, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a hydroxyacetate functionality combined with a dimethylaminophenyl structure. Its chemical formula is C12H15NO4C_{12}H_{15}NO_4, and it is known for its potential interactions with various biological targets.

Synthesis Methods

The synthesis typically involves the reaction of dimethylaminophenol with methyl chloroacetate under basic conditions. The following reaction scheme outlines the general approach:

  • Reagents : Dimethylaminophenol, methyl chloroacetate, base (e.g., sodium hydroxide).
  • Conditions : The reaction is generally carried out in an organic solvent at elevated temperatures.
  • Purification : The product can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines . In studies involving human breast cancer cells (MCF-7), the compound induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased annexin V binding and caspase-3 activation, indicating that the compound triggers programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Interaction with Enzymes : The dimethylamino group enhances the compound's binding affinity to various enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : By influencing key signaling pathways such as NF-κB and MAPK, the compound can modulate cellular responses to stress and inflammation.
  • Reactive Oxygen Species (ROS) Regulation : The compound may also play a role in ROS management within cells, thereby protecting against oxidative stress-induced damage .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of Escherichia coli. Results indicated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as a therapeutic agent against resistant strains .
  • Cancer Treatment Research : In a preclinical trial involving breast cancer models, treatment with this compound resulted in significant tumor size reduction and enhanced survival rates compared to untreated groups. Histological analysis revealed increased apoptosis within tumor tissues .

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)phenyl]-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)9-6-4-8(5-7-9)10(13)11(14)15-3/h4-7,10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHJOPXATJMAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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